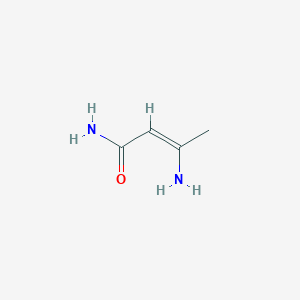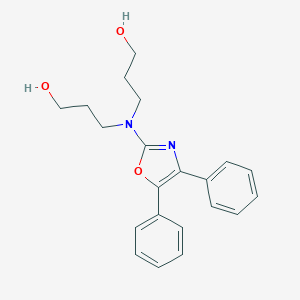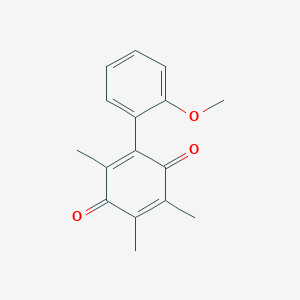
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone, also known as TMBQ, is a synthetic compound with a wide range of applications in scientific research. TMBQ is a member of the benzoquinone family, which are compounds that contain two carbonyl groups (C=O) on adjacent carbon atoms in a six-membered ring. TMBQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is related to its ability to undergo redox reactions, which involve the transfer of electrons between molecules. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can accept or donate electrons, depending on the conditions, and can participate in both one-electron and two-electron transfer reactions. This redox activity makes 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone useful as a probe for studying electron transfer pathways in biological systems.
Efectos Bioquímicos Y Fisiológicos
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress and inflammation. However, the precise mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is its stability and solubility in organic solvents, which makes it easy to handle and use in laboratory experiments. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is also relatively inexpensive compared to other redox-active compounds. However, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has some limitations, such as its potential toxicity and the need for careful handling and storage due to its sensitivity to air and light.
Direcciones Futuras
There are several future directions for research involving 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone. One area of interest is the development of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone-based probes for imaging and sensing applications, such as detecting reactive oxygen species in cells. Another direction is the investigation of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone in the development of new materials with redox-active properties, such as batteries and electronic devices.
Métodos De Síntesis
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can be synthesized through a multi-step process starting from 2-methoxyphenol and 2,3,6-trimethylhydroquinone. The first step involves the oxidation of 2-methoxyphenol with sodium periodate to form 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with 2,3,6-trimethylhydroquinone in the presence of a catalyst to yield 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone.
Aplicaciones Científicas De Investigación
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been used in a variety of scientific research applications, including as a redox-active compound in electrochemical studies, as a photosensitizer in photodynamic therapy, and as a probe for measuring electron transfer rates in biological systems. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Nombre del producto |
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-7-5-6-8-13(12)19-4/h5-8H,1-4H3 |
Clave InChI |
SCRSLBJCHQFEMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



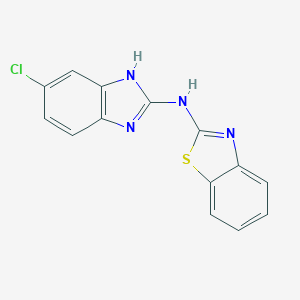

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

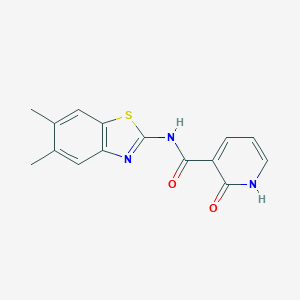


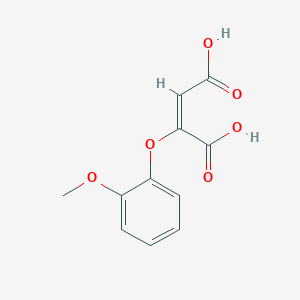
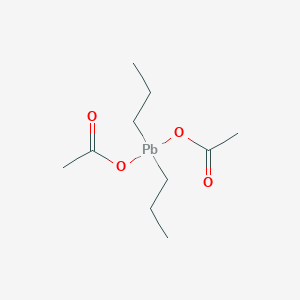
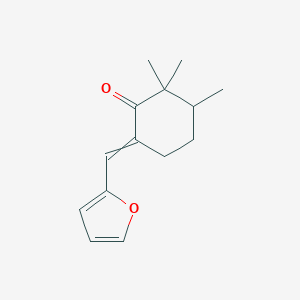
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

